Carbonato de Oleyl Colesterol

Descripción general

Descripción

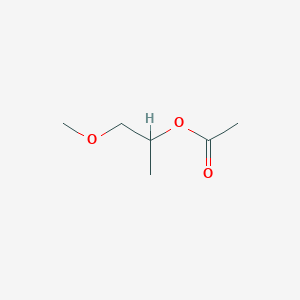

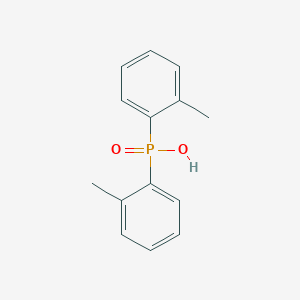

Cholesteryl oleyl carbonate is an organic chemical compound that is a carbonate ester of cholesterol and oleyl alcohol with carbonic acid. It is known for forming cholesteric liquid crystals with a helical structure. This compound can exist as a transparent liquid or a soft crystalline material with a melting point around 20°C . It is used in various applications, including cosmetics and liquid crystal displays.

Aplicaciones Científicas De Investigación

Cholesteryl oleyl carbonate has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

Cholesterol Oleyl Carbonate, also known as Cholesteryl Oleyl Carbonate (COC), is a carbonate ester of cholesterol and oleyl alcohol with carbonic acid . It primarily targets the formation of cholesteric liquid crystals with a helical structure .

Mode of Action

COC interacts with its targets by forming cholesteric liquid crystals. These crystals have a helical structure, which is a unique characteristic of this compound . The interaction results in changes in the physical properties of the materials it is incorporated into, such as liquid crystal displays .

Biochemical Pathways

It’s known that cholesterol, a component of coc, plays a crucial role in various biochemical pathways, including the synthesis of steroid hormones, bile acids, and vitamin d .

Pharmacokinetics

Given its use in liquid crystal displays and cosmetic preparations , it’s likely that its bioavailability is primarily determined by its physical rather than biochemical properties.

Result of Action

The primary result of COC’s action is the formation of cholesteric liquid crystals with a helical structure . This property is exploited in various applications, including liquid crystal displays and thermochromic liquid crystals .

Action Environment

The action, efficacy, and stability of COC can be influenced by environmental factors such as temperature. For instance, COC is a soft crystalline material with a melting point around 20°C . Therefore, its properties and behavior can change significantly above this temperature.

Análisis Bioquímico

Biochemical Properties

It is known that this compound forms cholesteric liquid crystals, which suggests that it may interact with certain biomolecules in a unique way .

Molecular Mechanism

It is known to form cholesteric liquid crystals, but how this translates to interactions at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, is not yet clear .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cholesteryl oleyl carbonate can be synthesized through the esterification of cholesterol and oleyl alcohol with carbonic acid. The process involves the reaction of cholesterol with oleyl alcohol in the presence of a catalyst, typically under controlled temperature and pressure conditions .

Industrial Production Methods: In industrial settings, cholesteryl oleyl carbonate is often produced via in-situ polymerization. This method involves the preparation of thermotropic liquid-crystal microcapsules using cholesteryl oleyl carbonate and other cholesteric liquid crystals as core materials. The core material is encapsulated with a melamine-formaldehyde shell, resulting in spherical microcapsules with smooth surfaces .

Análisis De Reacciones Químicas

Types of Reactions: Cholesteryl oleyl carbonate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Esterification: Cholesterol and oleyl alcohol react with carbonic acid in the presence of a catalyst.

Hydrolysis: The compound can be hydrolyzed using aqueous solutions of strong acids or bases.

Oxidation and Reduction: These reactions typically require specific oxidizing or reducing agents and controlled environmental conditions.

Major Products:

Esterification: Cholesteryl oleyl carbonate.

Hydrolysis: Cholesterol, oleyl alcohol, and carbonic acid derivatives.

Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the reagents used.

Comparación Con Compuestos Similares

- Cholesteryl nonanoate

- Cholesteryl benzoate

- Cholesteryl pelargonate

Comparison: Cholesteryl oleyl carbonate is unique due to its specific combination of cholesterol and oleyl alcohol, which imparts distinct liquid crystalline properties. Compared to cholesteryl nonanoate and cholesteryl benzoate, cholesteryl oleyl carbonate has a lower melting point and forms more stable cholesteric liquid crystals. Cholesteryl pelargonate, on the other hand, has a higher transition temperature, making it suitable for different temperature-sensitive applications .

Propiedades

Número CAS |

17110-51-9 |

|---|---|

Fórmula molecular |

C46H80O3 |

Peso molecular |

681.1 g/mol |

Nombre IUPAC |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(E)-octadec-9-enyl] carbonate |

InChI |

InChI=1S/C46H80O3/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-34-48-44(47)49-39-30-32-45(5)38(35-39)26-27-40-42-29-28-41(37(4)25-23-24-36(2)3)46(42,6)33-31-43(40)45/h14-15,26,36-37,39-43H,7-13,16-25,27-35H2,1-6H3/b15-14+/t37-,39+,40+,41-,42+,43+,45+,46-/m1/s1 |

Clave InChI |

XMPIMLRYNVGZIA-SOSAESCXSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

SMILES isomérico |

CCCCCCCC/C=C/CCCCCCCCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |

SMILES canónico |

CCCCCCCCC=CCCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

| 17110-51-9 | |

Descripción física |

Solid; [Sigma-Aldrich MSDS] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dibenzo[a,c]cyclooctene, 5,6,7,8-tetrahydro-](/img/structure/B92222.png)

![[Leu5]-Enkephalin](/img/structure/B92233.png)

![2,3,5,6-tetrachloro-4-[2-(2,3,5,6-tetrachloro-4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B92246.png)